SARS-CoV-2-IN-31 Exhibits 0.5 kcal/mol Stronger Mpro Binding Affinity than the 4-Methylphenyl Analog and 1.5 kcal/mol Stronger than Ritonavir
In a comparative molecular docking study against the SARS-CoV-2 main protease (Mpro; PDB ID: 6LU7), SARS-CoV-2-IN-31 (compound 3g) achieved a binding energy of -8.8 kcal/mol [1]. This value is 0.5 kcal/mol more favorable than that of its closest structural analog, compound 3f (4-methylphenyl derivative, -8.3 kcal/mol), and 1.5 kcal/mol more favorable than the clinically used HIV protease inhibitor ritonavir (-7.3 kcal/mol), which has been repurposed for COVID-19 [1]. Notably, SARS-CoV-2-IN-31 formed zero hydrogen bonds with Mpro in this docking model, suggesting a distinct binding mode reliant primarily on hydrophobic and π-interactions [1].
| Evidence Dimension | Binding affinity to SARS-CoV-2 Mpro (docking binding energy) |
|---|---|
| Target Compound Data | -8.8 kcal/mol |
| Comparator Or Baseline | Compound 3f (4-methylphenyl analog): -8.3 kcal/mol; Ritonavir: -7.3 kcal/mol |
| Quantified Difference | 0.5 kcal/mol vs. 3f; 1.5 kcal/mol vs. ritonavir |
| Conditions | In silico molecular docking using Mpro crystal structure (PDB ID: 6LU7) with AutoDock Vina |
Why This Matters
For researchers conducting structure-activity relationship (SAR) studies or screening for Mpro inhibitors, this 0.5 kcal/mol improvement over the closest analog and 1.5 kcal/mol advantage over a clinical benchmark may justify selecting SARS-CoV-2-IN-31 as a chemical probe to explore the impact of ethyl substitution on binding energetics and ligand efficiency.
- [1] Anamika Gupta; Safia Iqbal; Roohi; Mohd. Kamil Hussain; Mohd. Rehan Zaheer; Krapa Shankar. Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega 2022, 7, XXX–XXX. DOI: 10.1021/acsomega.2c04506. View Source
